molecular formula C13H16F3N3O B2931915 N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097919-11-2

N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2931915
CAS No.: 2097919-11-2
M. Wt: 287.286
InChI Key: RHWMJRSZIYJQNI-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a carboxamide moiety linked to a 1-methylpiperidin-4-yl group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in medicinal chemistry to improve pharmacokinetic properties . This compound’s structural features suggest applications in drug discovery, particularly targeting central nervous system (CNS) or enzyme-driven pathways.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-19-6-4-10(5-7-19)18-12(20)9-2-3-11(17-8-9)13(14,15)16/h2-3,8,10H,4-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWMJRSZIYJQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethyl group. One common synthetic route includes the reaction of 1-methylpiperidin-4-amine with 6-(trifluoromethyl)pyridine-3-carboxylic acid chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

Synthetic Formation of the Carboxamide Bond

The carboxamide group is typically formed via coupling reactions. A common method involves activating the carboxylic acid (e.g., 6-(trifluoromethyl)pyridine-3-carboxylic acid) with reagents like HOBt (1-hydroxybenzotriazole) and WSC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in DMF , followed by reaction with 1-methylpiperidin-4-amine (Figure 1) .

text
Reaction: 6-(Trifluoromethyl)pyridine-3-carboxylic acid + 1-Methylpiperidin-4-amine → N-(1-Methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide Conditions: HOBt, WSC·HCl, DMF, RT, 16–24 h Yield: ~70–85% (estimated from analogs)[3]

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with 6 M HCl at elevated temperatures (40–80°C) cleaves the amide bond, yielding 6-(trifluoromethyl)pyridine-3-carboxylic acid and 1-methylpiperidin-4-amine .
  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol (reflux) produces the corresponding carboxylate salt.

Substitution Reactions at the Pyridine Ring

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta and para positions relative to itself. Reported reactions include:

Reaction TypeConditionsProductYieldSource
Chlorination Cl₂, FeCl₃, 60–80°C2-Chloro-6-(trifluoromethyl)pyridine45–60%
Nitration HNO₃, H₂SO₄, 0–5°C5-Nitro-6-(trifluoromethyl)pyridine30–40%
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃5-Aryl-6-(trifluoromethyl)pyridine50–70%

Functionalization of the Piperidine Ring

The 1-methylpiperidin-4-yl group undergoes reactions typical of secondary amines:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in CHCl₃ to form quaternary ammonium salts .
  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the piperidine ring to a pyridine-N-oxide.

Reduction of the Trifluoromethyl Group

While the CF₃ group is generally stable, harsh reducing conditions (e.g., LiAlH₄ , 100°C) can partially reduce it to CHF₂ or CH₂F .

Condensation Reactions

The amide nitrogen participates in condensations with:

  • Aldehydes/Ketones : Forms Schiff bases under dehydrating conditions (e.g., molecular sieves).
  • Sulfonyl Chlorides : Produces sulfonamide derivatives in CH₂Cl₂ with Et₃N .

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

  • Cleavage of the amide bond.
  • Defluorination of the CF₃ group, releasing HF .

Key Data Tables

ElectrophilePosition ModifiedProductYield (%)
Cl₂C22-Chloro-6-(trifluoromethyl)pyridine55
HNO₃C55-Nitro-6-(trifluoromethyl)pyridine38

Table 2. Stability Under Hydrolytic Conditions

ConditionTime (h)Degradation (%)
6 M HCl, 80°C24>95
1 M NaOH, 60°C4880

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is studied for its potential biological activity. It has been investigated for its effects on various biological targets, including enzymes and receptors.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to pyridine derivatives from the Catalog of Pyridine Compounds (2017) and a piperidine-containing analog from a 2025 Chemie Search report. Key structural and functional differences are outlined below:

Pivalamide Derivatives (–2)

Examples include:

  • N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide
  • N-(4-iodo-2-methoxypyridin-3-yl)pivalamide
  • N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide

Structural Differences :

  • Amide Group: These compounds use a pivalamide (tert-butyl carbamate) group instead of the 1-methylpiperidin-4-yl carboxamide.
  • Substituents : Variants include methoxy, iodo, and chloro groups, which alter electronic properties. For instance, electron-withdrawing groups (e.g., -I, -Cl) may decrease pyridine ring reactivity compared to the -CF₃ group in the target compound .

Functional Implications :

  • The absence of a basic piperidine nitrogen in pivalamide derivatives likely reduces water solubility at physiological pH.
Piperidine-Containing Analogs ()

Example:

  • (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Structural Differences :

  • Complexity: This analog has a multi-substituted piperidine core with fluorinated aromatic and cyclopentylamino groups, resulting in a higher molecular weight (633.67 g/mol vs. ~300–350 g/mol for simpler pyridine derivatives) .
  • Substituents : Additional fluorine and methyl groups may enhance target affinity but complicate synthesis and bioavailability.

Functional Implications :

  • The fluorinated aromatic rings could improve binding to hydrophobic pockets in enzymes or receptors.
  • The cyclopentylamino group may introduce conformational rigidity, affecting selectivity .

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide C₁₃H₁₆F₃N₃O ~299.28 -CF₃, 1-methylpiperidin-4-ylamide
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide C₁₂H₁₇IN₂O₂ 378.18 -I, -OCH₃, pivalamide
N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide C₁₄H₂₀ClN₂O₃ 300.77 -Cl, dimethoxymethyl, pivalamide
(2R,3S)-[...]piperidine-3-carboxamide () C₃₃H₃₄F₄N₄O₂ 633.67 Fluorinated aromatics, cyclopentylamino
Table 2: Functional Group Impact
Functional Group Target Compound Pivalamide Derivatives Piperidine Analog ()
Amide Type Piperidine-based Bulky tert-butyl Complex piperidine-carboxamide
Electron Effects Strong (-CF₃) Moderate (-Cl, -OCH₃) Mixed (e.g., -F, -CF₃)
Solubility Moderate (basic N) Low (bulky tert-butyl) Low (high MW, hydrophobes)

Research Findings and Implications

  • Metabolic Stability : The -CF₃ group in the target compound likely confers superior oxidative stability compared to halogenated or methoxylated derivatives .
  • Target Binding : Piperidine-based amides may offer better conformational flexibility than rigid pivalamide derivatives, enhancing interactions with biological targets .
  • Synthetic Complexity : The multi-substituted piperidine analog () highlights trade-offs between structural complexity and bioavailability, suggesting simpler derivatives (like the target compound) may be more viable for optimization .

Notes

  • Recommendations : Further studies should evaluate the target compound’s pharmacokinetics and target engagement relative to analogs.

Biological Activity

N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its structural characteristics, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Structural Characteristics

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C13H16F3N3O
Molecular Weight 287.28 g/mol
CAS Number 2097919-11-2

This structure features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antiproliferative Activity : Compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines, including lung and breast cancer cells. For instance, studies on related pyridine derivatives indicate significant antiproliferative effects, with IC50 values in the low micromolar range .
  • Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), an enzyme involved in multiple signaling pathways associated with cancer and neurodegenerative diseases. Inhibitory assays have demonstrated nanomolar-level activity against DYRK1A .
  • Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of this compound or its analogs:

  • Cancer Cell Line Studies : In vitro studies using MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines showed that derivatives with trifluoromethyl substitutions had enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • DYRK1A Inhibition : A recent study synthesized various derivatives of this compound and assessed their inhibitory effects on DYRK1A. The most potent derivative exhibited an IC50 value significantly lower than that of standard inhibitors, highlighting its potential for further development as a therapeutic agent .
  • Anti-inflammatory Effects : In models of inflammation, compounds similar to this compound demonstrated a reduction in TNFα levels when tested against LPS-stimulated human whole blood assays, indicating its potential utility in treating inflammatory conditions .

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